

Application Notes: 3-Methoxy-1-propanol for Coatings and Resins

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Methoxy-1-propanol*

Cat. No.: *B072126*

[Get Quote](#)

AN-MPOL-CR001

Introduction

3-Methoxy-1-propanol (MPO), also known as 3-methoxypropan-1-ol, is a versatile and effective organic solvent with the chemical formula C4H10O2.^{[1][2]} It is a clear, colorless liquid with a mild, ether-like odor, valued for its high solvency power for a wide range of polar and nonpolar compounds.^{[1][3]} In the coatings and resins industry, MPO serves as a crucial component, offering a favorable safety profile with low toxicity compared to other solvents like toluene or methanol.^{[1][4]} Its properties make it an excellent choice for a coalescing agent, a reactive diluent, and a coupling agent in various formulations, including water-based paints, epoxy coatings, and printing inks.^{[1][5]}

Physicochemical Properties

Understanding the physical and chemical properties of **3-Methoxy-1-propanol** is essential for formulators to predict its behavior in a coating system. It is miscible with water and most organic solvents, which is beneficial for its use in co-solvent systems.^{[3][6]} Key properties are summarized in the table below.

Property	Value	Reference
CAS Number	1589-49-7	[2][7]
Molecular Weight	90.12 g/mol	[1][2][8]
Boiling Point	149 - 150 °C	[7]
Flash Point	38 - 52.8 °C	[7][8]
Density	~0.96 g/cm³	[9]
Vapor Pressure	1.0 ± 0.6 mmHg at 25°C	[8]
Solubility	Soluble in water and organic solvents	[9]

Applications in Coatings and Resins

3-Methoxy-1-propanol's unique balance of properties makes it suitable for several critical roles in coating formulations.

- Coalescing Agent: In water-based latex paints, MPO acts as a coalescing agent. It softens polymer particles, facilitating their fusion into a continuous, durable film as water evaporates. [1][10] This improves adhesion, durability, and overall coating performance.[1]
- Flow and Leveling: The solvent reduces the viscosity and surface tension of coatings.[1] This action improves the flow and leveling properties, resulting in a smoother and more uniform finish.[1][3]
- Solvent for Resins: MPO is an effective solvent for a wide variety of resins, including acrylics, epoxies, and alkyds.[1][3][11] In epoxy systems, it can act as a reactive diluent, improving the wetting and penetration of the resin into the substrate.[1]
- Coupling Agent: In household and industrial cleaners, it serves as a coupling agent and solvent.[5]
- Viscosity Reduction: It is particularly effective in reducing the viscosity of high solids acrylic and two-component epoxy systems.[5]

The diagram below illustrates the general workflow for developing and evaluating a coating formulation, a process where MPO is introduced as a key solvent and additive.

Coating Formulation and Evaluation Workflow.

The role of **3-Methoxy-1-propanol** during the critical film formation stage for a water-based coating is depicted in the following diagram.

[Click to download full resolution via product page](#)

Mechanism of Film Formation with **3-Methoxy-1-propanol**.

Protocols: Formulation and Evaluation

Protocol 1: Preparation of a Water-Based Acrylic Topcoat

This protocol describes the preparation of a basic water-based white topcoat using **3-Methoxy-1-propanol** as a coalescing solvent.

1. Materials and Equipment:

- Water-based acrylic emulsion
- Titanium dioxide (pigment)
- Dispersing agent
- Wetting agent
- Defoamer
- **3-Methoxy-1-propanol** (Coalescent)

- Thickener (e.g., polyurethane or alkali-swelling type)[[10](#)]
- pH adjuster (e.g., ammonia or AMP)[[12](#)]
- Deionized water
- High-speed disperser with grinding disc
- Laboratory balance
- Beakers, mixing vessels
- Viscometer (e.g., Brookfield or Krebs unit)
- pH meter

2. Formulation Table (Example):

Component	Function	Weight (%)
Deionized Water	Solvent	20.0
Dispersing Agent	Pigment stabilization	0.5
Wetting Agent	Reduce surface tension	0.2
Defoamer	Prevent foam	0.2
Titanium Dioxide	Pigment	25.0
Grind Phase Total		45.9
Water-Based Acrylic Emulsion	Binder	45.0
3-Methoxy-1-propanol	Coalescing Solvent	2.5
Defoamer	Prevent foam	0.2
Thickener	Viscosity control	1.0
pH Adjuster	pH stabilization	0.2
Deionized Water	Letdown adjustment	5.2
Letdown Phase Total		54.1
Total		100.0

3. Procedure:

- Grind Phase:

1. Charge the deionized water, dispersing agent, wetting agent, and first portion of defoamer into a suitable mixing vessel.
2. While mixing at low speed, slowly add the titanium dioxide pigment.
3. Once the pigment is incorporated, increase the speed of the high-speed disperser to achieve a fine grind (target fineness $\leq 50 \mu\text{m}$).[\[10\]](#) This may take 20-30 minutes.

- Letdown Phase:

1. Reduce the mixer speed to low.
2. Slowly add the acrylic emulsion to the grind phase mixture.
3. In a separate container, pre-mix the **3-Methoxy-1-propanol** and the second portion of defoamer, then add it to the main batch.
4. Add the thickener slowly while monitoring the viscosity.
5. Adjust the pH of the formulation to the target range (typically 8.0-9.0 for acrylic systems) using the pH adjuster.
6. Use the final portion of deionized water to make any final viscosity adjustments and rinse the vessel walls.
7. Mix for an additional 15 minutes at low speed to ensure homogeneity.

4. Quality Control:

- Viscosity: Measure using a viscometer. For a brush/roller application, a Krebs unit viscosity of 95-105 KU is often targeted.
- pH: Measure with a calibrated pH meter.
- Fineness of Grind: Confirm the dispersion quality.
- Density: Measure the weight per gallon/liter.

Safety and Handling

3-Methoxy-1-propanol is a flammable liquid and should be handled with appropriate safety precautions.[\[5\]](#)[\[7\]](#)

- Handling: Use in a well-ventilated area.[\[7\]](#) Keep away from heat, sparks, open flames, and other ignition sources.[\[7\]](#)[\[13\]](#) Ground and bond containers during transfer to prevent static discharge.[\[13\]](#) Wear protective gloves, clothing, and eye/face protection.[\[7\]](#)

- Storage: Store in a cool, dry, well-ventilated place in tightly closed containers.[7][13] Keep in a designated flammables area.[7]
- First Aid: In case of skin contact, wash off immediately with plenty of water.[7] If inhaled, move the person to fresh air.[7] If in eyes, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[7]

Always consult the latest Safety Data Sheet (SDS) for complete safety information before use.
[7][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 3-Methoxy-1-propanol | C4H10O2 | CID 74116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methoxy Propanol – Solvent Optimizer for Formulations [jl-chemicals.com]
- 4. nbino.com [nbino.com]
- 5. METHOXYPROPANOL - Ataman Kimya [atamanchemicals.com]
- 6. servochem.com [servochem.com]
- 7. fishersci.com [fishersci.com]
- 8. 3-Methoxy-1-propanol | CAS#:1589-49-7 | Chemsoc [chemsoc.com]
- 9. CAS No. 122-84-9 - 3-Methoxy-1-Propanol Manufacturer,Exporter [lixing-chem.com]
- 10. CN113234368A - Water-based acrylic coating composition and preparation method thereof - Google Patents [patents.google.com]
- 11. resinshelios.com [resinshelios.com]
- 12. ulprospector.com [ulprospector.com]
- 13. go.lupinsys.com [go.lupinsys.com]
- 14. 3-Methoxy-1-propanol - Safety Data Sheet [chemicalbook.com]

- To cite this document: BenchChem. [Application Notes: 3-Methoxy-1-propanol for Coatings and Resins]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072126#3-methoxy-1-propanol-as-a-solvent-for-coatings-and-resins>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com